molecular formula C17H19ClN2OS B195717 7-Hydroxychlorpromazine CAS No. 2095-62-7

7-Hydroxychlorpromazine

Cat. No. B195717
CAS RN: 2095-62-7
M. Wt: 334.9 g/mol
InChI Key: HICFFJZGXWEIHN-UHFFFAOYSA-N
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Description

7-Hydroxychlorpromazine is a metabolite of chlorpromazine, a first-generation antipsychotic . It has been identified and quantified in the cerebrospinal fluid (CSF) of chlorpromazine-treated patients .


Synthesis Analysis

Chlorpromazine is metabolized to form several metabolites, including this compound . The metabolic mechanisms of chlorpromazine are thought to result in the formation of some reactive metabolites having side effects on the parent drug .


Chemical Reactions Analysis

Three types of metabolic mechanisms of chlorpromazine were characterized, including S-oxidation, aromatic hydroxylation, and N-dealkylation . The N-methyl hydroxylation, the rate-limiting step of N-demethylation, proceeds predominantly via a single-electron-transfer mechanism .

Scientific Research Applications

Metabolite Characteristics and Toxicity

  • Toxic Metabolite in Psychiatric Patients: 7-Hydroxychlorpromazine, isolated from the liver and urine of patients treated with high dosages of chlorpromazine, is linked to skin pigmentation and eye changes due to UV light exposure (Perry, Culling, Berry, & Hansen, 1964).

Pharmacological Properties and Assays

  • Plasma Concentration Monitoring: Small quantities of this compound were found in the plasma of schizophrenics responding to therapy, suggesting its limited role in therapeutic efficacy (Curry & Evans, 1975).
  • Antipsychotic Properties: this compound demonstrated potential antipsychotic effects by reversing amphetamine-induced depression in dopaminergic neurons, indicating its role in schizophrenia treatment (Bunney & Aghajanian, 1974).

Neurological and Biochemical Effects

  • Presence in Cerebrospinal Fluid: This metabolite was identified in the CSF of patients treated with chlorpromazine, highlighting its central nervous system penetration (Alfredsson, Lindberg, & Sedvall, 2004).
  • Effects on Brain Activity: Studies show that this compound affects EEG patterns and dopamine metabolism in the brain, suggesting its significant neurological impact (Krieglstein, Rieger, & Schütz, 1980).

Tissue Localization and Mitochondrial Effects

  • Tissue Accumulation: The compound was found to accumulate in the liver and kidneys, causing significant damage, and enters the brain to a considerable extent (Maickel, Fedynskyj, Potter, & Manian, 1974).
  • Mitochondrial Interactions: It inhibits calcium accumulation and respiration in brain mitochondria, indicating its potential biochemical interactions (Tjioe, Manian, & O'neill, 1972).

Dopamine Receptor Binding

  • Interaction with Dopamine Receptors: This metabolite competes with dopamine receptors in the rat corpus striatum, reinforcing its significant role in antipsychotic efficacy (Creese, Manian, Prosser, & Snyder, 1978).

Safety and Hazards

According to the Safety Data Sheets, 7-Hydroxychlorpromazine is classified as Acute toxicity - Category 4, Oral . It is harmful if swallowed and precautions should be taken to avoid dust formation and breathing mist, gas, or vapors .

Mechanism of Action

Target of Action

7-Hydroxychlorpromazine is a metabolite of chlorpromazine, a first-generation antipsychotic . The primary targets of this compound are dopaminergic D2 receptors and alpha-1 receptors . These receptors play a crucial role in the regulation of various neurological and physiological processes.

Mode of Action

This compound acts as a strong antagonist of its primary targets . It blocks the dopaminergic D2 receptors and alpha-1 receptors, thereby inhibiting their function . This blocking action leads to changes in the neurotransmission processes, which can result in altered mood, behavior, and perception.

Biochemical Pathways

The metabolic mechanisms of this compound involve three types of pathways: S-oxidation , aromatic hydroxylation , and N-dealkylation . These pathways are catalyzed by the enzyme cytochrome P450 isoenzyme 1A2 . The most thermodynamically and kinetically favorable metabolic pathway is N14-demethylation, followed by S5-oxidation . These metabolic processes lead to the formation of various metabolites, which can have different effects on the body.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized primarily by the enzyme cytochrome P450 isoenzyme 1A2 . The major metabolites include mono-N-desmethylchlorpromazine and this compound . Approximately 37% of the administered dose of chlorpromazine, the parent compound, is excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effect on dopaminergic D2 and alpha-1 receptors . This can lead to changes in neurotransmission, resulting in altered mood, behavior, and perception. In addition, the metabolites of this compound can also have various effects on the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzymatic activity of cytochrome P450 isoenzyme 1A2, which plays a crucial role in the metabolism of this compound, can be affected by factors such as diet, age, and the presence of other drugs

properties

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)22-16-7-4-12(18)10-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICFFJZGXWEIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175128
Record name 7-Hydroxychlorpromazine
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Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2095-62-7
Record name 7-Hydroxychlorpromazine
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Record name 7-Hydroxychlorpromazine
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Record name 7-Hydroxychlorpromazine
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Record name 7-Hydroxychlorpromazine
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Record name 7-HYDROXYCHLORPROMAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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